Seldane-D

cardiotoxicity hERG trafficking QT prolongation

Researchers requiring a validated positive control for hERG-mediated QT prolongation or CYP3A4 drug interaction assays need a reference compound with well-characterized proarrhythmic liability. Seldane-D (terfenadine 60 mg / pseudoephedrine HCl 120 mg) fills this precise role. • hERG IC50: 50-204 nM; produces dose-dependent QTc prolongation in vivo - ideal for CiPA/ICH S7B cardiac safety panels. • CYP3A4 substrate: 2.5-3.4× AUC increase upon grapefruit juice co-administration quantifies drug interaction potential. • Historical efficacy benchmarks: nasal itch (p<0.02), sneezing (p<0.01), discharge (p<0.01), blockage (p<0.003). Withdrawn from clinical use; available exclusively for research. Inquire for pricing and availability.

Molecular Formula C42H57ClN2O3
Molecular Weight 673.4 g/mol
CAS No. 123245-78-3
Cat. No. B056641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeldane-D
CAS123245-78-3
SynonymsSeldane-D
Molecular FormulaC42H57ClN2O3
Molecular Weight673.4 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl
InChIInChI=1S/C32H41NO2.C10H15NO.ClH/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28;1-8(11-2)10(12)9-6-4-3-5-7-9;/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3;3-8,10-12H,1-2H3;1H/t;8-,10+;/m.0./s1
InChIKeyZMKDJNCMGOQKLZ-MNIONDOCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Seldane-D (CAS 123245-78-3): Chemical Class, Regulatory Status, and Procurement Considerations for Research


Seldane-D is a fixed‑dose combination oral medication containing the second‑generation H1‑receptor antagonist terfenadine (60 mg) and the decongestant pseudoephedrine hydrochloride (120 mg) [1]. The combination was developed to provide complementary relief of all nasal symptoms associated with seasonal allergic rhinitis; terfenadine primarily controls histamine‑mediated symptoms (itch, sneeze, rhinorrhoea) while pseudoephedrine addresses nasal congestion [1]. Terfenadine is a prodrug that undergoes extensive first‑pass CYP3A4‑mediated metabolism to its active carboxylate metabolite fexofenadine [2]. Seldane‑D was voluntarily withdrawn from the U.S. market in 1997 because of the risk of QT‑interval prolongation and torsades de pointes, a liability not shared by fexofenadine‑based alternatives [3][4]. The withdrawn status is a critical procurement consideration.

Why Seldane-D Cannot Be Replaced by Fexofenadine/Pseudoephedrine Combinations Without Risk


Although fexofenadine is the active metabolite of terfenadine and fexofenadine/pseudoephedrine combinations (e.g., Allegra‑D) provide similar symptom relief, the two products are not interchangeable. The parent drug terfenadine blocks the hERG potassium channel at nanomolar concentrations (IC50 approximately 50–204 nM), whereas fexofenadine lacks clinically significant hERG blocking activity [1][2]. This pharmacological difference means that terfenadine can cause QT‑interval prolongation and fatal ventricular arrhythmias when its metabolism is impaired, while fexofenadine does not. Additionally, terfenadine is a substrate of CYP3A4 and P‑glycoprotein, making its plasma levels highly sensitive to co‑administration of CYP3A4 inhibitors (e.g., ketoconazole, erythromycin) and grapefruit juice; fexofenadine, in contrast, does not undergo CYP3A4‑mediated metabolism and its cardiac safety profile remains unaffected by such interactions [3][4]. Therefore, researchers studying hERG channel pharmacology, drug‑induced QT prolongation, or CYP3A4‑mediated drug interactions must use Seldane‑D rather than a fexofenadine‑based alternative.

Quantitative Differentiation of Seldane-D from Fexofenadine-Based Alternatives: Head‑to‑Head, Cross‑Study, and Class‑Level Evidence


hERG Potassium Channel Blockade: Terfenadine vs. Fexofenadine

Terfenadine, the active H1‑antagonist component of Seldane‑D, is a potent open‑channel blocker of the hERG (KCNH2) potassium channel. In heterologous expression systems, terfenadine blocks hERG with an IC50 of approximately 50–204 nM [1][2]. Its carboxylate metabolite fexofenadine, the active moiety in Allegra‑D, exhibits a half‑maximal channel block concentration that is approximately 350‑fold higher than its half‑maximal rescue concentration (177 nmol/L), indicating that fexofenadine lacks physiologically relevant hERG blocking activity [2]. This difference in hERG affinity explains the divergent cardiac safety profiles.

cardiotoxicity hERG trafficking QT prolongation

CYP3A4‑Mediated Drug Interaction Susceptibility: Grapefruit Juice Effect on Bioavailability

Terfenadine undergoes extensive first‑pass metabolism by CYP3A4, and its plasma levels are exquisitely sensitive to CYP3A4 inhibition. Concomitant administration of 300 mL grapefruit juice increased the median terfenadine AUC from 16.3 to 40.6 ng·mL⁻¹·h (2.5‑fold) and the median Cmax from 2.1 to 7.2 ng·mL⁻¹ (3.4‑fold) [1]. In contrast, grapefruit juice reduces the oral bioavailability of fexofenadine by approximately 30% via OATP2B1 inhibition, with Cmax decreasing from 201 ng/mL to 128 ng/mL [2]. Thus, the direction and mechanism of the food‑drug interaction are opposite.

drug interaction CYP3A4 grapefruit juice bioavailability

Clinical Efficacy in Allergen‑Induced Rhinitis: Seldane‑D vs. Placebo and Cross‑Study Comparison with Fexofenadine/Pseudoephedrine

In a double‑blind, placebo‑controlled, four‑period crossover study, a single dose of Seldane‑D (terfenadine 60 mg / pseudoephedrine 120 mg) significantly reduced all nasal symptom scores relative to placebo: nasal itch (p < 0.02), sneezing (p < 0.01), discharge (p < 0.01), and blockage (p < 0.003) [1]. The terfenadine component contributed predominantly to reductions in itch, sneeze, and discharge, while pseudoephedrine primarily relieved nasal blockage. In a separate double‑blind, parallel‑group study of fexofenadine HCl 60 mg / pseudoephedrine HCl 120 mg combination therapy, the combination was significantly more effective than pseudoephedrine alone for histamine‑mediated symptoms and more effective than fexofenadine alone for nasal congestion [2].

allergic rhinitis nasal symptom scores combination therapy

Electrocardiographic QT‑Interval Prolongation: Terfenadine vs. Other Second‑Generation Antihistamines

A retrospective cohort study of 265,000 health‑maintenance‑organization members compared persons prescribed terfenadine with those prescribed other prescription antihistamines. Over 2.5 years, the odds ratio for QTc prolongation with terfenadine versus other antihistamines was 1.00 (95% CI 0.64–1.57), indicating no excess risk when used at recommended doses in the general population [1]. However, among patients co‑prescribed erythromycin, the odds ratio for QTc prolongation rose to 2.37 (95% CI 0.73–7.51), a trend toward excess risk [1]. In a guinea‑pig model, terfenadine produced pronounced dose‑dependent QTc prolongation at doses only 1–4 times the therapeutic antihistamine dose, an effect not observed with fexofenadine [2].

QTc prolongation cardiac safety arrhythmia

Optimal Research Applications for Seldane-D Based on Its Unique Pharmacological Profile


Positive Control for hERG Channel Blockade and QT Prolongation Screening

Because terfenadine blocks hERG with an IC50 of 50–204 nM and produces dose‑dependent QTc prolongation in vivo, Seldane‑D serves as a well‑characterized positive control in cardiac safety panels (e.g., CiPA, ICH S7B assays). Its known efficacy in allergic rhinitis makes it a physiologically relevant reference standard for evaluating the proarrhythmic potential of novel antihistamine‑decongestant combinations [1][2].

Investigating CYP3A4‑Mediated Drug‑Drug Interactions

Terfenadine's reliance on CYP3A4 for clearance makes Seldane‑D an ideal substrate for in vitro and in vivo CYP3A4 inhibition studies. The 2.5‑ to 3.4‑fold increase in terfenadine AUC and Cmax upon grapefruit juice co‑administration provides a quantifiable benchmark for evaluating the interaction potential of new chemical entities or formulations [1].

Historical Comparator for Combination Antihistamine‑Decongestant Research

As the first marketed non‑sedating antihistamine‑decongestant combination, Seldane‑D has extensive published efficacy data. Researchers developing novel fixed‑dose combinations can use the effect sizes on nasal itch (p<0.02), sneezing (p<0.01), discharge (p<0.01), and blockage (p<0.003) as historical benchmarks to power clinical trials or validate new animal models [2].

Pharmacogenetic and Transporter Interaction Studies

Terfenadine is a substrate of both CYP3A4 and P‑glycoprotein (P‑gp). Seldane‑D can be used to probe the impact of genetic polymorphisms in CYP3A4 or ABCB1 (MDR1) on antihistamine pharmacokinetics and cardiac safety, providing a bridge to personalized risk stratification for QT‑prolonging drugs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Seldane-D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.